14,15-Dehydroトリアムシノロンアセトニド

概要

説明

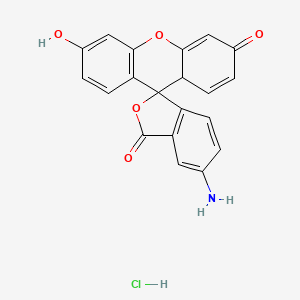

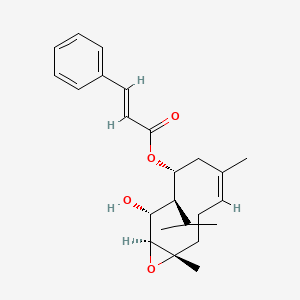

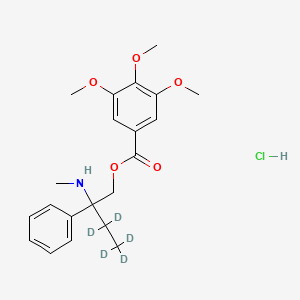

Delta14-Triamcinolone acetonide is a molecule that contains a total of 60 atoms, including 29 Hydrogen atoms, 24 Carbon atoms, 6 Oxygen atoms, and 1 Fluorine atom . It also contains a total of 64 bonds, including 35 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and various ring structures .

Synthesis Analysis

The synthesis of delta14-Triamcinolone acetonide involves various analytical methods such as High-Performance Liquid Chromatography (HPLC) and spectrofluorimetric methods . A study reported the development of a simple, rapid, precise, and accurate high-performance chromatography method for simultaneous estimation of Nystatin and Triamcinolone acetonide in a synthetic mixture .

Molecular Structure Analysis

The molecular structure of delta14-Triamcinolone acetonide is complex, with multiple ring structures, including two five-membered rings, three six-membered rings, one eight-membered ring, one nine-membered ring, two ten-membered rings, and one twelve-membered ring . A high-resolution crystal structure of the glucocorticoid receptor in complex with triamcinolone acetonide has been reported .

Chemical Reactions Analysis

Triamcinolone acetonide is a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory properties. It binds to a specific cytosolic glucocorticoid receptor and then interacts with the glucocorticoid receptor response element on DNA, modifying gene expression . Pharmacokinetic studies have shown that the biological effect of triamcinolone acetonide is equivalent to that of triamcinolone hexacetonide if used at double the dosage .

Physical and Chemical Properties Analysis

In the formulation design and development of triamcinolone acetonide, different inactive substances have been used at different stages in different proportions during the manufacturing procedure . Excellent physical and chemical properties like physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume have been accomplished to meet the requirements of the eye treatment products .

科学的研究の応用

医薬品における分析用途

トリアムシノロンアセトニドは、医薬品二次標準物質および認証標準物質として、医薬品放出試験、定性分析および定量分析のための方法開発、校正要件など、分析用途に使用されます。 .

眼科:糖尿病性黄斑浮腫の治療

トリアムシノロンアセトニドを含む製剤は、糖尿病性黄斑浮腫の治療に使用されます。 これは、この状態に関連するアレルギー性、炎症性、および免疫反応を抑制するために硝子体内投与されます。 .

ステロイド誘発緑内障の管理

この化合物は、結膜下投与された場合、ステロイド誘発緑内障のモデルマウスにおいて流出路の機能を低下させ、この状態の管理における潜在的な用途を示唆しています。 .

口腔の健康:口内炎の緩和

トリアムシノロンアセトニドは、口内炎の不快感を和らげ、口腔の健康における使用を示しています。 .

消化器科:食道狭窄の予防

研究によると、内視鏡的トリアムシノロン注入は、内視鏡的粘膜下剥離(ESD)後の食道狭窄の予防に有効であり、狭窄の発生率が低く、内視鏡的バルーン拡張の必要性が少ないことが示されています。 .

ヒト間葉系幹細胞(MSC)への影響

研究によると、トリアムシノロンアセトニドは、骨髄由来のヒトMSCの成長を阻害し、脂肪細胞の浸潤を促進することが示されており、これは治癒と回復のプロセスに影響を与える可能性があります。 .

作用機序

Target of Action

14,15-Dehydro Triamcinolone Acetonide, also known as Triamcinolone acetonide 14-ene or delta14-Triamcinolone acetonide, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

The compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .

Biochemical Pathways

The binding of 14,15-Dehydro Triamcinolone Acetonide to glucocorticoid receptors affects several biochemical pathways. It leads to a decrease in cytokine levels, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .

Pharmacokinetics

The pharmacokinetic properties of 14,15-Dehydro Triamcinolone Acetonide include its distribution, metabolism, and excretion. It has a volume of distribution (Vd) of 99.5 L and is metabolized in the liver . Approximately 75% of the compound is excreted in the urine, and 25% is excreted in bile and feces .

Result of Action

The molecular and cellular effects of 14,15-Dehydro Triamcinolone Acetonide’s action include the induction of apoptosis and promotion of adipogenesis while impairing chondrogenesis of MSCs . It also decreases the firing rate of sensory neurons and reduces mechanical hypersensitivity in certain models .

Safety and Hazards

Triamcinolone acetonide is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical attention/advice if exposed or concerned .

将来の方向性

Triamcinolone acetonide is the most frequently used intraocular synthetic corticosteroid. Using nanoparticle-based triamcinolone acetonide delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases . A controlled clinical study on the efficacy and safety of periocular triamcinolone acetonide injection for treating ocular myasthenia gravis has been reported .

生化学分析

Biochemical Properties

As a corticosteroid, it is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that corticosteroids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a corticosteroid, it is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIASJPXEBODFKN-VZFRDGCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155055 | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260149-96-9 | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.14-TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

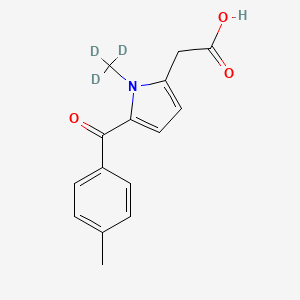

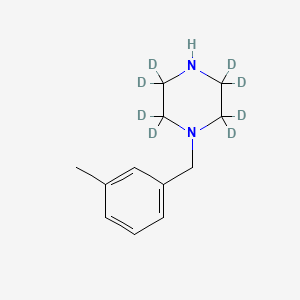

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)